molecular formula C24H27NO3 B10987464 6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one

6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B10987464
M. Wt: 377.5 g/mol
InChI Key: DRWYHIUILSIYHE-UHFFFAOYSA-N
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Description

6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound that features a piperidine ring, a chromen-2-one core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the formation of the chromen-2-one core followed by the introduction of the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Functional groups on the compound can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely studied for their pharmacological properties.

    Chromen-2-one Derivatives:

Uniqueness

6-[(2-ETHYLPIPERIDINO)METHYL]-5-HYDROXY-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C24H27NO3/c1-3-18-11-7-8-12-25(18)15-20-16(2)13-21-23(24(20)27)19(14-22(26)28-21)17-9-5-4-6-10-17/h4-6,9-10,13-14,18,27H,3,7-8,11-12,15H2,1-2H3

InChI Key

DRWYHIUILSIYHE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C(C3=C(C=C2C)OC(=O)C=C3C4=CC=CC=C4)O

Origin of Product

United States

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